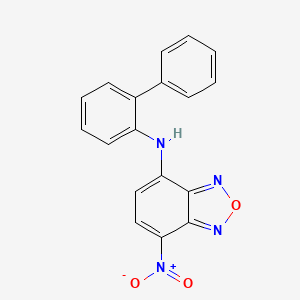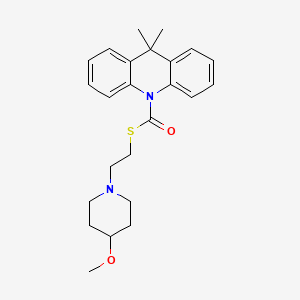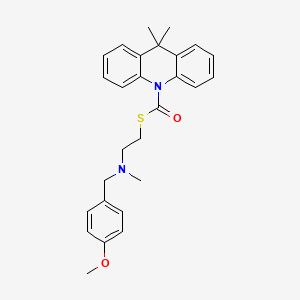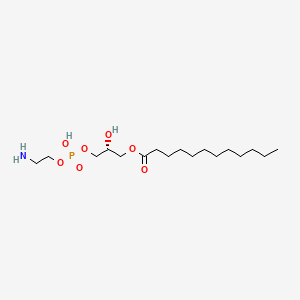
Dodecanoic acid, 3-(((2-aminoethoxy)hydroxyphosphinyl)oxy)-2-hydroxypropyl ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanoyl-sn-glycerophosphoethanolamine is a bioactive cehmical.
Wissenschaftliche Forschungsanwendungen
1. Biocatalysis and Whole Cell Biocatalysts
Dodecanoic acid derivatives have been utilized in biocatalysis, particularly in the production of ω-hydroxy dodecanoic acid from dodecanoic acid. A study by Scheps et al. (2013) demonstrated the use of a bacterial P450 monooxygenase-based whole cell biocatalyst for this purpose. The research highlighted the efficient electron coupling in a chimeric protein and its functional application in hydroxylating dodecanoic acid with high regioselectivity.
2. Pheromone Synthesis
Dodecanoic acid derivatives have also been linked to the biosynthesis of pheromones. In a study conducted by Kolattukudy and Rogers (1987), diesters of 3-hydroxy C8, C10, and C12 acids, which are female mallard duck pheromones, were synthesized using cell-free preparations from the uropygial gland. This study identified the specific enzymatic processes for the conversion of dodecanoic acid to 3-hydroxydodecanoic acid.
3. Synthesis of Compounds
Research by Sharma, Sankaranarayanan, and Chattopadhyay (1996) illustrates the synthesis of (R)-Patulolide A from 10-undecenoic acid, involving dodecanoic acid derivatives. This process included steps like hydrolysis, oxidation, and depyranylation to derive the hydroxy ester, further leading to the synthesis of the compound with high enantiomeric excess.
4. Surfactant Synthesis
Dodecanoic acid derivatives play a role in the synthesis of surfactants. Xu Qun (2008) investigated the synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants with ester bonds, prepared from dodecanoic acid. The study focused on reaction conditions and surface activity of the surfactants.
Eigenschaften
CAS-Nummer |
120578-22-5 |
|---|---|
Produktname |
Dodecanoic acid, 3-(((2-aminoethoxy)hydroxyphosphinyl)oxy)-2-hydroxypropyl ester, (R)- |
Molekularformel |
C17H36NO7P |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C17H36NO7P/c1-2-3-4-5-6-7-8-9-10-11-17(20)23-14-16(19)15-25-26(21,22)24-13-12-18/h16,19H,2-15,18H2,1H3,(H,21,22)/t16-/m1/s1 |
InChI-Schlüssel |
IZDRGPDUDLWAGR-MRXNPFEDSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
120578-22-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-dodecanoyl-sn-glycerophosphoethanolamine C12-LPE lysolauroylphosphatidylethanolamine lysoLPE monolauroylphosphatidylethanolamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



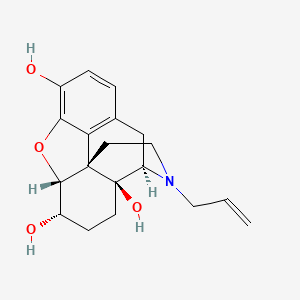

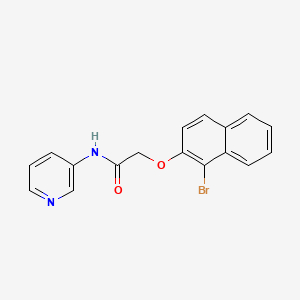
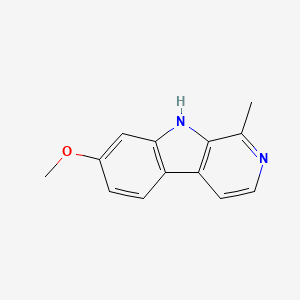

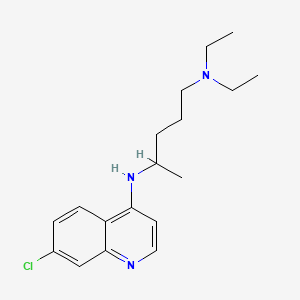
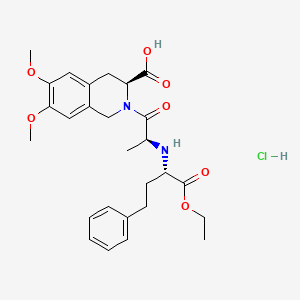
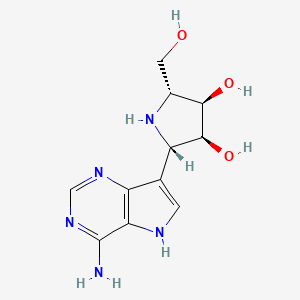
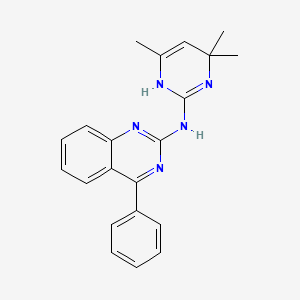
![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)
![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)
